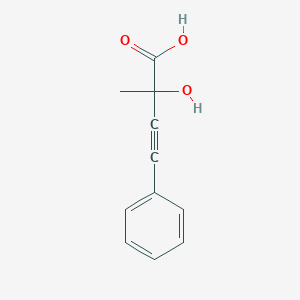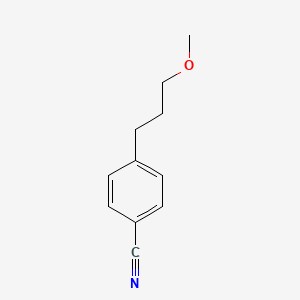
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-aminobutyric acid with diethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysis. For example, recombinant Escherichia coli strains can be engineered to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method offers advantages such as high yield and enantiopurity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cholinesterase and histone deacetylase, thereby modulating various biochemical pathways. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-aminobutyric acid: A structurally similar compound with a simpler amino acid backbone.
(S)-2-hydroxy-4-(methylthio)butanoic acid: Another amino acid derivative with a different functional group.
Uniqueness
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(diethylamino)butanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
TXJCSRZHJCNEBF-ZETCQYMHSA-N |
Isomerische SMILES |
CCN(CC)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCN(CC)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8496702.png)


![4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B8496714.png)

![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)








